molecular formula C13H10O2 B1684195 Xanthydrol CAS No. 90-46-0

Xanthydrol

Cat. No. B1684195
CAS RN: 90-46-0
M. Wt: 198.22 g/mol
InChI Key: JFRMYMMIJXLMBB-UHFFFAOYSA-N
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Description

Xanthydrol, also known as 9-Hydroxyxanthene or 9-Xanthenol, is an organic chemical compound . Its empirical formula is C13H10O2 and its molecular weight is 198.22 . It has been used as a derivatization reagent in the determination of acrylamide in surface and drinking water by GC-MS method and urea by HPLC with fluorescence detection .


Synthesis Analysis

Xanthydrol can be produced by the reduction of xanthone . In one study, the reaction pathway of the cyclization of 2-phenoxybenzophenone into 9-phenyl-9H-xanthen-9-ol in the presence of acid and an excess of AlCl3 was studied using density functional theory . This type of reaction is known to occur during the Friedel–Crafts polycondensation of poly (aryl ether ketones) following the undesired benzoylation of nucleophilic positions ortho- to the growing polymer’s ether groups .


Molecular Structure Analysis

The molecular structure of Xanthydrol consists of a fused heterocycle of a six-membered and a five-membered ring, i.e., a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms .


Physical And Chemical Properties Analysis

Xanthydrol is a powder with a melting point of 127-128 °C (lit.) . It is soluble in methanol: 50 mg/mL, slightly hazy . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Xanthydrol in Enzymatic Studies

Xanthine Oxidase and Dehydrogenase Enzymes

Xanthydrol is crucial in studying xanthine oxidase (XO) and xanthine dehydrogenase (XDH) enzymes. These enzymes, involved in the metabolism of purines and pyrimidines, play a significant role in ischemia/reperfusion damage in tissues. The biochemical and molecular biology advancements of these systems, including a model for the overall morphology of xanthine oxidizing enzymes, underscore the interconvertibility between XO and XDH forms, suggesting potential therapeutic targets in related pathologies (Hille & Nishino, 1995).

Xanthydrol in Analytical Chemistry

Derivatization Reagent in Analytical Methods

Xanthydrol has been effectively used as a derivatization reagent in analytical chemistry to enhance the detection of certain compounds. For example, its application in ultrasonic-assisted extraction and dispersive liquid-liquid microextraction combined with gas chromatography-mass spectrometry (GC-MS) has proven to be a highly sensitive method for determining acrylamide in potato chips samples. This method demonstrates high sensitivity, good linearity, and satisfactory recovery, highlighting xanthydrol's utility in food chemistry to assess potential health risks (Zokaei et al., 2017).

Biosensing Applications

Xanthydrol's role extends to biosensing, where it aids in the development of biosensors for xanthine determination. This is particularly relevant in assessing meat freshness and diagnosing metabolic disorders such as xanthinuria and gout. The immobilization of xanthine oxidase (XOD) on biosensors presents a simple, rapid, and economical tool for xanthine measurement in clinical and food industry settings, emphasizing the broad applicability of xanthydrol in enhancing analytical methodologies (Pundir & Devi, 2014).

Safety And Hazards

Xanthydrol is classified as a short-term (acute) aquatic hazard (Category 2), and a long-term (chronic) aquatic hazard (Category 2) . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

properties

IUPAC Name

9H-xanthen-9-ol
Source PubChem
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InChI

InChI=1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JFRMYMMIJXLMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10O2
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DSSTOX Substance ID

DTXSID8059009
Record name Xanthydrol
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Molecular Weight

198.22 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Xanthydrol
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Product Name

9H-Xanthen-9-ol

CAS RN

90-46-0
Record name Xanthydrol
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Synthesis routes and methods I

Procedure details

The xanthydrols are either known to the art or are prepared by the following procedure. A 2-halobenzoic acid is reacted with a phenol preferably in the presence of a base such as potassium carbonate and in the presence of cuprous iodide and copper bronze. The resulting 2-phenoxybenzoic acid is cyclized by treating with acid for example polyphosphoric acid. The resulting xanthone is reduced, for example using sodium amalgam in ethanol, to give the xanthydrol.
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Synthesis routes and methods II

Procedure details

According to the above procedure, a 2-halobenzoic acid is reacted with a phenol preferably in the presence of a base such as potassium carbonate and in the presence of cuprous iodide and copper bronze. The resulting 2-phenoxybenzoic acid is cyclized by treating with acid for example polyphosphoric acid. The resulting xanthone is reduced, for example using sodium amalgam in ethanol, to give the xanthydrol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthydrol
Reactant of Route 2
Xanthydrol
Reactant of Route 3
Xanthydrol
Reactant of Route 4
Xanthydrol
Reactant of Route 5
Xanthydrol
Reactant of Route 6
Xanthydrol

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